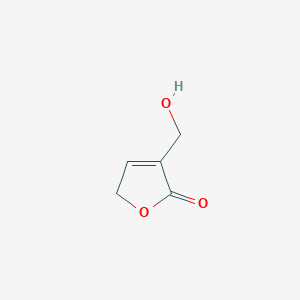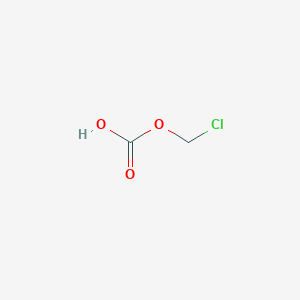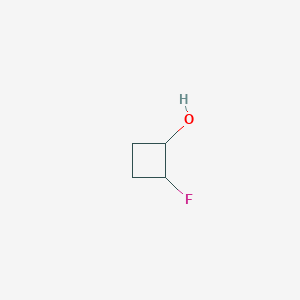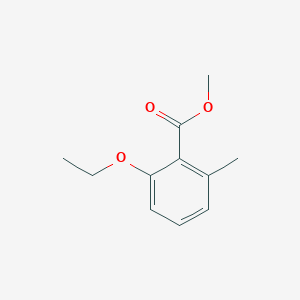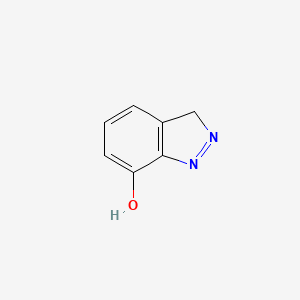
7-amino-2,3-dihydro-1H-inden-5-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-amino-2,3-dihydro-1H-inden-5-ol is a chemical compound with a unique structure that includes an indene backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-amino-2,3-dihydro-1H-inden-5-ol can be achieved through several synthetic routes. One common method involves the reduction of 7-nitro-2,3-dihydro-1H-inden-5-ol using a suitable reducing agent such as palladium on carbon (Pd/C) in the presence of hydrogen gas. This reaction typically occurs under mild conditions and yields the desired amine product.
Another approach involves the cyclization of a suitable precursor, such as 2-(2-nitrophenyl)ethanol, followed by reduction of the nitro group to an amine. This method may require the use of strong acids or bases to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reduction reactions using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of catalytic hydrogenation with Pd/C is a common industrial method due to its efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
7-amino-2,3-dihydro-1H-inden-5-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can further modify the compound, such as reducing nitro groups to amines.
Substitution: The amino group in the compound can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: Hydrogen gas with Pd/C catalyst, sodium borohydride (NaBH4).
Substitution: Halogenating agents like thionyl chloride (SOCl2) for converting the amino group to a chloro derivative.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary amines or alcohols.
Substitution: Formation of halogenated derivatives or other substituted products.
Applications De Recherche Scientifique
7-amino-2,3-dihydro-1H-inden-5-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials with specific properties, such as polymers and resins.
Mécanisme D'action
The mechanism of action of 7-amino-2,3-dihydro-1H-inden-5-ol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the indene backbone provides a rigid structure that can interact with enzymes or receptors, modulating their function.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-amino-2,3-dihydro-1H-inden-1-ol
- 1-amino-2,3-dihydro-1H-inden-5-ol
- 7-amino-2,3-dihydro-1H-inden-4-ol
Uniqueness
7-amino-2,3-dihydro-1H-inden-5-ol is unique due to the position of the amino group on the indene ring, which influences its reactivity and interaction with other molecules. This positional difference can lead to variations in biological activity and chemical properties compared to its analogs.
Propriétés
Formule moléculaire |
C9H11NO |
|---|---|
Poids moléculaire |
149.19 g/mol |
Nom IUPAC |
7-amino-2,3-dihydro-1H-inden-5-ol |
InChI |
InChI=1S/C9H11NO/c10-9-5-7(11)4-6-2-1-3-8(6)9/h4-5,11H,1-3,10H2 |
Clé InChI |
ABOKCEDAEDDQCD-UHFFFAOYSA-N |
SMILES canonique |
C1CC2=C(C1)C(=CC(=C2)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


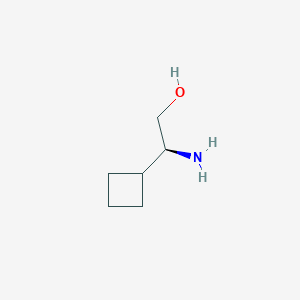

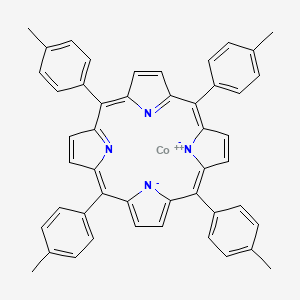

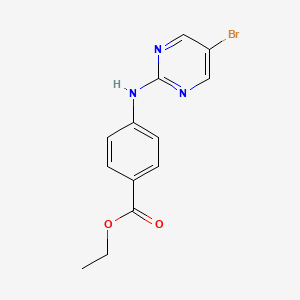

![3H-Pyrazolo[3,4-d]pyrimidine](/img/structure/B11924480.png)

